(2,2-Difluoropropyl)[(1-methyl-1H-pyrrol-2-yl)methyl]amine (2,2-Difluoropropyl)[(1-methyl-1H-pyrrol-2-yl)methyl]amine
Brand Name: Vulcanchem
CAS No.: 1859143-20-6
VCID: VC2889839
InChI: InChI=1S/C9H14F2N2/c1-9(10,11)7-12-6-8-4-3-5-13(8)2/h3-5,12H,6-7H2,1-2H3
SMILES: CC(CNCC1=CC=CN1C)(F)F
Molecular Formula: C9H14F2N2
Molecular Weight: 188.22 g/mol

(2,2-Difluoropropyl)[(1-methyl-1H-pyrrol-2-yl)methyl]amine

CAS No.: 1859143-20-6

Cat. No.: VC2889839

Molecular Formula: C9H14F2N2

Molecular Weight: 188.22 g/mol

* For research use only. Not for human or veterinary use.

(2,2-Difluoropropyl)[(1-methyl-1H-pyrrol-2-yl)methyl]amine - 1859143-20-6

Specification

CAS No. 1859143-20-6
Molecular Formula C9H14F2N2
Molecular Weight 188.22 g/mol
IUPAC Name 2,2-difluoro-N-[(1-methylpyrrol-2-yl)methyl]propan-1-amine
Standard InChI InChI=1S/C9H14F2N2/c1-9(10,11)7-12-6-8-4-3-5-13(8)2/h3-5,12H,6-7H2,1-2H3
Standard InChI Key FZWHNKROZZQPLV-UHFFFAOYSA-N
SMILES CC(CNCC1=CC=CN1C)(F)F
Canonical SMILES CC(CNCC1=CC=CN1C)(F)F

Introduction

(2,2-Difluoropropyl)[(1-methyl-1H-pyrrol-2-yl)methyl]amine is a synthetic organic compound that has garnered significant attention in medicinal chemistry due to its potential biological activities. This compound combines a difluoropropyl group with a pyrrole-derived amine, making it a unique candidate for pharmaceutical applications. Its chemical structure includes a pyrrole ring and difluoropropyl moiety, which contribute to its reactivity and potential therapeutic effects .

Reactivity

(2,2-Difluoropropyl)[(1-methyl-1H-pyrrol-2-yl)methyl]amine can react with strong acids or bases, requiring careful handling during synthesis and storage. The amine functional group allows it to participate in various chemical reactions typical of amines, such as imine formation and subsequent cyclization steps.

Synthesis Methods

The synthesis of (2,2-Difluoropropyl)[(1-methyl-1H-pyrrol-2-yl)methyl]amine often involves controlled conditions to optimize yield and purity. Organic bases like 1,4-diazabicyclo[2.2.2]octane (DABCO) can enhance reaction efficiency by facilitating intermediate formation necessary for cyclization.

Therapeutic Potential

Molecular docking studies suggest that derivatives of this compound exhibit strong binding affinities to target enzymes, indicating potential therapeutic applications, particularly in treating inflammatory conditions. The unique combination of a difluoropropyl group with a pyrrole-derived amine may enhance its biological activity and metabolic stability, making it an attractive candidate for drug development.

Comparison with Similar Compounds

Compound NameStructure FeaturesBiological Activity
1-MethylpyrroleContains a pyrrole ringNeuroactive properties
3-FluoroanilineFluoro-substituted anilineAntimicrobial activity
N,N-DimethylpyridinamineDimethylated pyridine derivativeAnticancer properties
3-(Difluoromethyl)anilineDifluoromethyl group on anilinePotential neuroprotective effects
(2,2-Difluoropropyl)[(1-methyl-1H-pyrrol-2-yl)methyl]amineDifluoropropyl and pyrrole-derived aminePotential anti-inflammatory effects

This compound's unique structure distinguishes it from others by potentially enhancing lipophilicity and biological activity.

Research Findings and Future Directions

Further empirical studies are necessary to elucidate the mechanisms and therapeutic potential of (2,2-Difluoropropyl)[(1-methyl-1H-pyrrol-2-yl)methyl]amine. Interaction studies involving molecular docking and binding affinity assays will aid in optimizing the compound for therapeutic use.

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